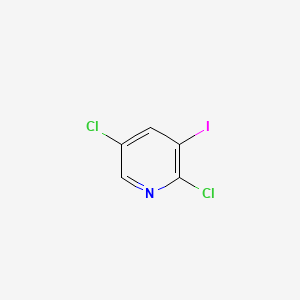

2,5-Dichloro-3-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2IN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVNSDZZIATDSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654787 | |

| Record name | 2,5-Dichloro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942206-23-7 | |

| Record name | 2,5-Dichloro-3-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942206-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 2,5-dichloro-3-iodopyridine

An In-Depth Technical Guide to the Synthesis and Characterization of 2,5-Dichloro-3-iodopyridine

Executive Summary

This compound is a strategically functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring two chlorine atoms and one iodine atom on a pyridine core, makes it a versatile and valuable building block for the synthesis of complex, biologically active molecules.[1][2] The differential reactivity of the halogen substituents allows for selective and sequential functionalization, providing a robust platform for developing novel therapeutic agents, such as antiviral and anticancer drugs, as well as advanced pesticides and herbicides.[1][3] This guide provides a comprehensive overview of the synthesis, purification, and detailed analytical characterization of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for handling, reaction setup, and purification procedures.

| Property | Value | Source(s) |

| CAS Number | 942206-23-7 | [1][4][5] |

| Molecular Formula | C₅H₂Cl₂IN | [4][6] |

| Molecular Weight | 273.89 g/mol | [4][5] |

| Appearance | Solid | |

| Melting Point | 51-53 °C | [4] |

| Boiling Point | 278.7 °C at 760 mmHg (Predicted) | [4] |

| Density | 2.1 ± 0.1 g/cm³ (Predicted) | [4] |

| Purity | Typically ≥ 97-98% | [1][5] |

Synthesis of this compound: A Mechanistic Approach

The introduction of an iodine atom onto the 2,5-dichloropyridine scaffold can be achieved through several synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The most common and reliable method involves a Sandmeyer-type reaction starting from 3-amino-2,5-dichloropyridine. An alternative, though potentially less regioselective, approach is the direct electrophilic iodination of 2,5-dichloropyridine.

Preferred Synthetic Route: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[7][8] This method is particularly effective for introducing iodine. The process involves two critical stages: diazotization of the amine, followed by the displacement of the diazonium group with iodide.

-

Diazotization at Low Temperature (0-5 °C): The aryl diazonium salt intermediate is notoriously unstable and can decompose prematurely at higher temperatures, drastically reducing the yield.[9] Maintaining a low temperature is the single most critical parameter for the success of this step.

-

Use of Sodium Nitrite and a Strong Acid: Nitrous acid (HONO), generated in situ from sodium nitrite and a strong acid like HCl, is the active electrophile that converts the primary amine to the diazonium salt.

-

Copper Catalyst (Optional but Recommended): While the displacement of the diazonium group by iodide (from KI) can proceed without a copper catalyst, the use of copper(I) salts can catalyze the reaction, proceeding through a radical-nucleophilic aromatic substitution (SRNAr) mechanism that often improves yield and reproducibility.[10][11]

Caption: Figure 1: Synthetic Workflow via Sandmeyer Reaction.

Materials:

-

3-Amino-2,5-dichloropyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization: a. In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add 1 equivalent of 3-amino-2,5-dichloropyridine. b. Add a mixture of concentrated HCl (3 equivalents) and water. Stir until the amine salt is fully dissolved or a fine suspension is formed. c. Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C. d. Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water. e. Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature never exceeds 5 °C. Vigorous stirring is essential. f. After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The completion of diazotization can be checked with starch-iodide paper, which will turn blue in the presence of excess nitrous acid.[9]

-

Iodide Displacement: a. In a separate, larger beaker, dissolve potassium iodide (1.5 equivalents) in water. b. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. This addition can cause foaming due to the evolution of nitrogen gas. c. Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (3 x volumes). b. Combine the organic layers. Wash sequentially with a saturated solution of sodium thiosulfate (to remove excess iodine), water, and finally brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[9] d. Purify the crude solid by recrystallization, potentially from an ethanol/water or isopropanol/water mixture, to obtain pure this compound.[12]

Alternative Route: Electrophilic Aromatic Iodination

Direct iodination of 2,5-dichloropyridine is another potential pathway. Pyridine rings are generally electron-deficient and thus resistant to electrophilic substitution. However, under forcing conditions or with highly reactive iodinating systems, this transformation can be achieved.

Principle: This reaction involves an electrophilic iodine species (I⁺), often generated in situ from molecular iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or a Lewis acid catalyst.[13][14] The electrophile attacks the pyridine ring, and due to the directing effects of the chloro-substituents and the nitrogen atom, a mixture of isomers could be formed. The position-3 is the most likely site of iodination on the 2,5-dichloropyridine ring, but achieving high regioselectivity can be challenging, making this a less preferred route for obtaining a pure product compared to the Sandmeyer reaction.

Characterization and Structural Elucidation

Unambiguous confirmation of the structure and purity of the synthesized this compound is critical. A combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy provides a self-validating system for structural elucidation.

Caption: Figure 2: Analytical Workflow for Product Validation.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the molecular weight and elemental composition of the target compound. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is well-suited for a volatile compound like this.[15][16]

Expected Observations:

-

Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular ion will be observed.

-

Isotopic Pattern: The presence of two chlorine atoms and one iodine atom creates a highly characteristic isotopic signature. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The molecular ion peak will therefore appear as a cluster of peaks at m/z, [M+2], and [M+4] with relative intensities of approximately 9:6:1, confirming the presence of two chlorine atoms.[15]

-

Fragmentation: The EI process will cause fragmentation, providing structural clues.

Caption: Figure 3: Predicted EI-MS Fragmentation Pathway.

-

Sample Preparation: Prepare a 1 mg/mL solution of the purified product in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC equipped with a capillary column (e.g., HP-5MS) coupled to a mass spectrometer with an EI source.[16]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.[16]

-

Carrier Gas: Helium at 1 mL/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV[16]

-

Scan Mode: Full scan (m/z 50-400).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the two protons on the pyridine ring (at positions 4 and 6). These protons will appear as doublets due to coupling with each other.

-

¹³C NMR: The spectrum will show five distinct signals for the five carbon atoms of the pyridine ring. The carbons bonded to the halogens will be significantly affected, and their chemical shifts can be predicted based on substituent effects.

| Predicted NMR Data (in CDCl₃) | |

| ¹H NMR | δ 7.5-8.5 ppm (2H, 2 x d) |

| ¹³C NMR | δ 110-155 ppm (5 signals) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups and confirm the aromatic nature of the compound.[15]

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3100 | Aromatic C-H stretch |

| 1540-1600 | Aromatic C=C and C=N ring stretching |

| 1000-1200 | C-Cl stretch |

| ~500-600 | C-I stretch |

Applications in Research and Development

This compound is not an end-product but a high-value intermediate. Its utility stems from the ability to selectively functionalize the three halogen positions through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[17][18] The C-I bond is the most reactive, followed by the C-Cl bonds, allowing for a stepwise and controlled construction of complex 2,3,5-trisubstituted pyridine derivatives.[19] This makes it an invaluable tool for generating libraries of novel compounds for screening in drug discovery and agrochemical development programs.[1][2]

Safety and Handling

-

Handling: Handle in a well-ventilated place, preferably a fume hood. Wear suitable protective clothing, including gloves and safety glasses.[4]

-

Precautions: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[4]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.

-

Hazards: Halogenated organic compounds should be treated as potentially toxic and irritant. Refer to the specific Safety Data Sheet (SDS) for detailed information.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. PubChemLite - this compound (C5H2Cl2IN) [pubchemlite.lcsb.uni.lu]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

1H NMR and 13C NMR data for 2,5-dichloro-3-iodopyridine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,5-dichloro-3-iodopyridine

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. As a Senior Application Scientist, this document is structured to offer not just spectral data, but a foundational understanding of the structural and electronic factors that govern the chemical shifts and coupling patterns of this highly substituted pyridine derivative. The guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical verification. The content synthesizes theoretical predictions based on established substituent effects with practical, field-proven protocols for data acquisition.

Introduction: The Structural Context of this compound

This compound is a polysubstituted aromatic heterocycle. The pyridine ring is electron-deficient by nature, and the presence of three halogen substituents—two chlorine atoms and one iodine atom—further modulates its electronic landscape through inductive and resonance effects. These substitutions create a unique electronic environment for each remaining proton and carbon atom, resulting in a distinctive NMR fingerprint. NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules.[1] This guide will detail the predicted ¹H and ¹³C NMR spectra, explaining the rationale behind the chemical shift assignments and coupling patterns.

The structure and numbering convention for this compound, which will be used throughout this guide, is presented below.

References

mass spectrometry analysis of 2,5-dichloro-3-iodopyridine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,5-Dichloro-3-iodopyridine

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for a Versatile Chemical Intermediate

This compound is a halogenated pyridine derivative that serves as a pivotal structural motif in modern chemistry. Its strategic placement of chloro and iodo substituents on the pyridine ring offers differential reactivity, making it a highly valued intermediate in the synthesis of complex molecules. This compound is a cornerstone in the development of novel pharmaceuticals, including antiviral, antibacterial, and anti-cancer agents, as well as in the formulation of advanced agrochemicals like pesticides and herbicides[1].

Given its role in high-value applications, the unambiguous structural confirmation and purity assessment of this compound are not merely procedural—they are fundamental to ensuring the safety, efficacy, and reliability of the final products. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), stands as the definitive analytical tool for this purpose. It provides precise molecular weight determination, detailed structural insights through fragmentation analysis, and sensitive quantification of impurities.

This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound. It moves beyond standard protocols to explain the underlying principles and causal logic behind methodological choices, empowering researchers, scientists, and drug development professionals to select, optimize, and execute robust analytical workflows.

Core Physicochemical Properties and Analytical Implications

A successful mass spectrometry analysis begins with a fundamental understanding of the analyte's properties. These characteristics directly influence the choice of instrumentation and experimental parameters.

| Property | Value | Analytical Implication |

| Molecular Formula | C₅H₂Cl₂IN | Defines the exact mass and isotopic distribution. |

| Molecular Weight | 273.88 g/mol [1][2] | Guides the selection of mass scanning ranges. |

| CAS Number | 942206-23-7[3][4] | For unambiguous compound identification. |

| Boiling Point | 278.7°C at 760 mmHg[2] | Indicates sufficient volatility and thermal stability for GC-MS analysis. |

| Melting Point | 51-53°C[2] | Solid at room temperature; requires dissolution in a suitable solvent. |

| Structure | Halogenated Pyridine | The presence of two chlorine atoms will produce a highly characteristic isotopic pattern. The C-I bond is the weakest point, suggesting a primary fragmentation pathway. |

Strategic Selection of Analytical Modality: GC-MS vs. LC-MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the first critical decision point. This choice is dictated by the analytical objective and the physicochemical properties of the analyte and its potential derivatives.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing the purity of the this compound starting material itself. Its volatility and thermal stability make it an ideal candidate for GC separation followed by Electron Ionization (EI), a hard ionization technique that provides rich, reproducible fragmentation patterns for structural elucidation[5][6].

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable when analyzing reaction products derived from this compound, such as those from Suzuki, Buchwald-Hartwig, or Sonogashira coupling reactions[5]. These derivatives are often larger, more polar, and less volatile, making them unsuitable for GC. LC-MS utilizes soft ionization techniques like Electrospray Ionization (ESI), which typically generates the protonated molecule ([M+H]⁺) with minimal fragmentation, providing clear molecular weight information[5].

Part 1: GC-MS for Purity Assessment and Structural Elucidation

The Principle of Electron Ionization (EI) for Halogenated Heterocycles

Electron Ionization (EI) is a highly robust and reproducible technique that involves bombarding the gaseous analyte with high-energy electrons (typically 70 eV)[7][8]. This energetic collision ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•)[9]. The excess energy imparted to the molecular ion causes it to undergo predictable fragmentation, breaking down into a series of smaller, stable ions[8][9]. The resulting mass spectrum is a unique "fingerprint" of the molecule, invaluable for structural confirmation and library matching[7][10].

Predicted Mass Spectrum and Fragmentation Pathways

The Molecular Ion (M⁺•) and its Isotopic Signature

The most telling feature in the mass spectrum will be the molecular ion region. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), any fragment containing two chlorine atoms will exhibit a characteristic cluster of peaks[10].

-

M⁺•: The peak corresponding to the molecule with two ³⁵Cl isotopes. (C₅H₂³⁵Cl₂IN)⁺•

-

[M+2]⁺•: The peak for a molecule with one ³⁵Cl and one ³⁷Cl. (C₅H₂³⁵Cl³⁷ClIN)⁺•

-

[M+4]⁺•: The peak for a molecule with two ³⁷Cl isotopes. (C₅H₂³⁷Cl₂IN)⁺•

The theoretical intensity ratio of these peaks is approximately 9:6:1 , providing immediate and conclusive evidence for the presence of two chlorine atoms in the molecule and its fragments[10].

Table of Predicted Fragments for this compound under EI

| m/z (for ³⁵Cl) | Ion Structure | Proposed Fragmentation Pathway |

| 273 | [C₅H₂Cl₂IN]⁺• | Molecular Ion (M⁺•) |

| 146 | [C₅H₂Cl₂N]⁺ | Loss of Iodine Radical (•I) : The C-I bond is the weakest, making this the most probable initial fragmentation. This ion will retain the 9:6:1 Cl₂ isotope pattern. |

| 111 | [C₅H₂ClN]⁺• | Loss of •I, followed by loss of Chlorine Radical (•Cl) |

| 110 | [C₅HClN]⁺ | Loss of •I, followed by loss of HCl |

| 76 | [C₅H₂N]⁺• | Loss of •I and two •Cl radicals |

Visualizing the Fragmentation Cascade

The logical sequence of bond cleavages can be visualized as a fragmentation pathway. The initial loss of the iodine radical is the most energetically favorable step.

Caption: Predicted EI fragmentation pathway for this compound.

Detailed Experimental Protocol: GC-MS Analysis

This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrumentation available.

-

Sample Preparation:

-

Accurately weigh ~10 mg of the this compound sample.

-

Dissolve in 10 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

-

Perform serial dilutions as needed to create working standards (e.g., 1-100 µg/mL) for sensitivity assessment.

-

-

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector.

-

Column: A low-to-mid polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for separating halogenated aromatic compounds.

-

Mass Spectrometer: A quadrupole, ion trap, or time-of-flight (TOF) analyzer with an EI source.

-

-

GC Method Parameters:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 (adjust to avoid detector saturation).

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Method Parameters:

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV[5].

-

Scan Mode: Full Scan.

-

Mass Range: m/z 50-350 (to ensure capture of the molecular ion and key fragments).

-

GC-MS Workflow Diagram

Caption: Standard operational workflow for GC-MS analysis.

Part 2: LC-MS for Analysis of Reaction Products

The Principle of Electrospray Ionization (ESI) for Derivatives

When this compound is used in synthesis, its derivatives are often more polar and less volatile, making them unsuitable for GC-MS. Electrospray Ionization (ESI) is the ideal alternative. ESI is a "soft" ionization technique that transfers ions from a liquid solution into the gas phase with minimal internal energy[5]. This process typically results in the formation of a protonated molecule, [M+H]⁺, in positive ion mode. The major advantage is that the molecular ion is preserved, providing a clear and unambiguous determination of the molecular weight of the synthesized product[5].

For deeper structural analysis, tandem mass spectrometry (MS/MS) can be employed. The [M+H]⁺ ion is selected, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed.

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol is designed for a typical C-N or C-C coupled product of this compound.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the reaction product in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 1-10 µg/mL).

-

Filter the final solution through a 0.22 µm syringe filter to remove particulates before injection.

-

-

Instrumentation:

-

Liquid Chromatograph: An HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a versatile choice.

-

Mass Spectrometer: A triple quadrupole, Orbitrap, or Q-TOF instrument equipped with an ESI source.

-

-

LC Method Parameters:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Gradient Program:

-

Start with 10% B.

-

Ramp to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B and re-equilibrate.

-

-

-

MS Method Parameters:

-

Ionization Mode: ESI Positive.

-

Scan Mode:

-

Full Scan (MS1): To identify the [M+H]⁺ of the product (e.g., m/z 100-800).

-

Product Ion Scan (MS/MS): Isolate the [M+H]⁺ precursor ion and scan for all resulting fragment ions to confirm structure.

-

-

LC-MS/MS Workflow Diagram

Caption: General workflow for LC-MS/MS analysis of reaction products.

Conclusion: A Synergistic Approach to Confident Analysis

The robust analysis of this compound and its derivatives is achieved not by a single method, but by the strategic application of complementary mass spectrometric techniques. GC-MS with Electron Ionization provides an unparalleled level of detail for the structural confirmation and purity assessment of the volatile starting material, with its characteristic isotopic patterns and fragmentation serving as a definitive molecular fingerprint. For the less volatile and more polar products generated in synthetic campaigns, LC-MS with Electrospray Ionization is the superior choice, offering gentle ionization to confirm molecular weight, coupled with tandem MS capabilities for in-depth structural verification. By mastering both workflows, researchers can ensure the integrity of their chemical entities from starting material to final product, underpinning the quality and reliability of research and development in the pharmaceutical and agrochemical industries.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 942206-23-7 [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. rroij.com [rroij.com]

- 8. uni-saarland.de [uni-saarland.de]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,5-Dichloro-3-iodopyridine: Synthesis, Properties, and Applications

Introduction

2,5-Dichloro-3-iodopyridine is a halogenated pyridine derivative that has emerged as a critical and versatile building block in modern synthetic chemistry. Its strategic arrangement of three halogen atoms—two chlorine and one iodine—on the pyridine scaffold provides a platform for regioselective functionalization, making it an invaluable intermediate in the synthesis of complex molecular architectures. The differential reactivity of the carbon-halogen bonds allows for a programmed, sequential introduction of various substituents, a feature highly sought after in the fields of pharmaceutical and agrochemical development.

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its core physical and chemical properties, explore its synthesis and characteristic reactivity, and discuss its applications as a key intermediate. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in synthesis, dictating reaction conditions, purification strategies, and handling procedures. The properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 942206-23-7 | [1][2] |

| Molecular Formula | C₅H₂Cl₂IN | [1][2] |

| Molecular Weight | 273.89 g/mol | [2][3] |

| Melting Point | 51-53 °C | [1] |

| Boiling Point | 278.7 °C at 760 mmHg | [1] |

| Density | 2.1 ± 0.1 g/cm³ | [1] |

| Appearance | White to off-white crystalline solid | [4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents such as DMSO and DMF. | [4] |

Synthesis of this compound

While multiple synthetic routes to polysubstituted pyridines exist, a common and effective method for the preparation of this compound involves the direct iodination of a corresponding dichloropyridine precursor. The selection of the iodinating agent and reaction conditions is critical to achieving high regioselectivity and yield.

Proposed Synthetic Protocol: Electrophilic Iodination

This protocol describes a general procedure for the synthesis of this compound from 2,5-dichloropyridine. The choice of an electrophilic iodinating agent, such as N-iodosuccinimide (NIS) in the presence of a strong acid, facilitates the selective introduction of iodine at the C-3 position, which is activated for electrophilic attack.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 2,5-dichloropyridine (1.0 equivalent) in a suitable solvent such as concentrated sulfuric acid under an inert atmosphere.

-

Addition of Iodinating Agent: Cool the solution to 0 °C using an ice bath. Add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Isolation: Upon completion, carefully pour the reaction mixture over crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Caption: Proposed synthesis of this compound.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. Below are the expected spectroscopic signatures for this compound based on its structure and data from analogous compounds.[5][6]

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbons bearing halogen atoms will show characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (273.89 g/mol ). The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H, C=C, and C=N stretching vibrations of the pyridine ring, as well as C-Cl and C-I stretching vibrations.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its three halogen atoms.[7] The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bonds. This allows for selective functionalization at the C-3 position.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. This compound can be selectively coupled with boronic acids at the C-3 position.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling with a terminal alkyne, again with high selectivity for the C-3 position.

Caption: Regioselective functionalization of this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of biologically active molecules.

-

Pharmaceutical Development: It serves as a key building block for the synthesis of various therapeutic agents, including antiviral, antibacterial, and anticancer compounds.[8] The ability to selectively introduce different functional groups allows for the fine-tuning of a molecule's pharmacological properties.

-

Agrochemical Chemistry: In the agrochemical industry, this compound is used in the development of novel pesticides and herbicides.[8] The pyridine core is a common feature in many successful agrochemicals.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound presents several hazards that must be addressed with appropriate precautions.[3][9]

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][9] |

| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. Avoid contact with skin.[3] |

| Eye Irritation | Causes serious eye irritation. | Wear eye and face protection. Avoid contact with eyes.[3] |

| Respiratory Irritation | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[3] |

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials.

Conclusion

This compound is a highly functionalized and synthetically versatile molecule with significant applications in both the pharmaceutical and agrochemical industries. Its unique pattern of halogenation allows for controlled, regioselective modifications, making it an ideal scaffold for the construction of complex and diverse chemical entities. A thorough understanding of its physical properties, synthesis, and reactivity is essential for any researcher looking to leverage this powerful building block in their synthetic endeavors.

References

- 1. echemi.com [echemi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. fishersci.ie [fishersci.ie]

- 4. nbinno.com [nbinno.com]

- 5. forskning.ruc.dk [forskning.ruc.dk]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. kishida.co.jp [kishida.co.jp]

An In-Depth Technical Guide to the Reactivity Profile of 2,5-Dichloro-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2,5-Dichloro-3-iodopyridine

This compound is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility stems from the differential reactivity of its three halogen substituents, which allows for selective and sequential functionalization. This unique structural feature makes it a versatile building block for the synthesis of complex, polysubstituted pyridine scaffolds, which are prevalent in a wide array of biologically active molecules. This guide provides a comprehensive overview of the reactivity of this compound, with a focus on its application in key synthetic transformations.

Synthesis of this compound

A common synthetic route to this compound involves the direct iodination of 2,5-dichloropyridine. This transformation can be achieved using various iodinating agents, with a combination of iodine and a strong oxidizing agent in an acidic medium being a prevalent method.

Experimental Protocol: Iodination of 2,5-Dichloropyridine

Materials:

-

2,5-Dichloropyridine

-

Iodine (I₂)

-

Iodic acid (HIO₃) or other suitable oxidizing agent

-

Sulfuric acid (H₂SO₄)

-

Acetic acid

-

Water

-

Sodium thiosulfate solution

-

Dichloromethane or other suitable organic solvent

Procedure:

-

To a solution of 2,5-dichloropyridine in glacial acetic acid, add iodine and a portion of iodic acid.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid, maintaining the temperature below 10 °C.[2]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, pour the reaction mixture into a beaker of ice water.

-

Quench any remaining iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Core Reactivity Principle: Regioselectivity in Cross-Coupling Reactions

The synthetic utility of this compound is primarily dictated by the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[3] This hierarchy allows for the selective functionalization of the C-3 position (iodine) under milder conditions, leaving the two chloro substituents at C-2 and C-5 available for subsequent transformations under more forcing conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the case of this compound, this reaction is expected to proceed with high regioselectivity at the C-3 position.

Causality Behind Experimental Choices: The choice of a suitable palladium catalyst and ligand is crucial. For the initial coupling at the C-I bond, a standard catalyst system like Pd(PPh₃)₄ is often sufficient. The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation. A mixed solvent system, such as dioxane/water, is commonly used to facilitate the dissolution of both the organic and inorganic reagents.

Materials:

-

This compound

-

Arylboronic acid (1.1-1.5 equiv)

-

Pd(PPh₃)₄ (2-5 mol%)

-

K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

-

1,4-Dioxane/water (4:1 mixture, degassed)

-

Nitrogen or Argon gas

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed 1,4-dioxane/water mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the 3-aryl-2,5-dichloropyridine.

| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | Good to High |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DME | 80 | 8 | High |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is expected to occur selectively at the C-3 iodo position of this compound.

Causality Behind Experimental Choices: The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[4] CuI reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center. An amine base, such as triethylamine or diisopropylethylamine, is used to neutralize the HI formed during the reaction and also serves as a solvent.

Materials:

-

This compound

-

Terminal alkyne (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (3 mol%)

-

Copper(I) iodide (CuI) (6 mol%)

-

Triethylamine (anhydrous and degassed)

-

Nitrogen or Argon gas

Procedure:

-

To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous and degassed triethylamine, followed by the terminal alkyne.

-

Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the 3-alkynyl-2,5-dichloropyridine.

| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Et₃N | RT | 8-16 | 70-95 |

| Pd(PPh₃)₄ | CuI | DIPEA | DMF | 60 | 12 | 75-90 |

Table 2: Representative Conditions for Sonogashira Coupling.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[5] It is known for its tolerance of a wide variety of functional groups.

Causality Behind Experimental Choices: The choice of palladium source and ligands can influence the reaction rate and yield. Additives like CuI can accelerate the reaction by scavenging free ligands that might inhibit the transmetalation step. The toxicity of organotin reagents necessitates careful handling and purification procedures.

Materials:

-

This compound

-

Organostannane (1.1 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

P(o-tol)₃ (8 mol%)

-

Anhydrous toluene

-

Nitrogen or Argon gas

Procedure:

-

To a dry Schlenk tube, add this compound and the organostannane.

-

Evacuate and backfill with an inert gas.

-

Add anhydrous toluene, followed by the palladium catalyst and ligand.

-

Heat the reaction mixture to 90-110 °C for 12-16 hours, monitoring by TLC or LC-MS.

-

After cooling, evaporate the solvent and purify the residue by column chromatography to isolate the 2,5-dichloro-3-substituted pyridine.

| Catalyst | Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| Pd₂(dba)₃ | P(o-tol)₃ | - | Toluene | 110 | 16 | Good |

| Pd(PPh₃)₄ | - | CuI | DMF | 80 | 12 | Good to High |

Table 3: Representative Conditions for Stille Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6] For this compound, the initial amination is expected to occur at the C-3 position.

Causality Behind Experimental Choices: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote reductive elimination and prevent β-hydride elimination. A strong base, such as sodium tert-butoxide, is typically used to deprotonate the amine.

Materials:

-

This compound

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

XPhos or SPhos (4 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Anhydrous toluene or dioxane

-

Nitrogen or Argon gas

Procedure:

-

In a glovebox, charge a Schlenk tube with this compound, the palladium catalyst, ligand, and base.

-

Add the anhydrous solvent and the amine.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

After cooling, dilute with an organic solvent, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Concentrate and purify by column chromatography to obtain the 3-amino-2,5-dichloropyridine.

| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 110 | 24 | High |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 | 18 | High |

Table 4: Representative Conditions for Buchwald-Hartwig Amination.

Lithiation and Electrophilic Quench

Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. In the case of this compound, lithiation can potentially occur at multiple positions. The iodine at C-3 is a strong ortho-directing group, suggesting that lithiation with a hindered base like lithium diisopropylamide (LDA) at low temperatures could occur at the C-4 position.

Causality Behind Experimental Choices: The use of a hindered, non-nucleophilic base like LDA at low temperatures (-78 °C) is crucial to prevent nucleophilic addition to the pyridine ring and to control the regioselectivity of the deprotonation. The choice of electrophile will determine the nature of the substituent introduced at the lithiated position.

Materials:

-

This compound

-

Lithium diisopropylamide (LDA) (1.1 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., benzaldehyde, dimethylformamide)

-

Nitrogen or Argon gas

Procedure:

-

Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of LDA in THF.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Add the electrophile and continue stirring at -78 °C for another hour before allowing the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C-2 and C-5 positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), particularly after the more reactive C-3 position has been functionalized. The electron-withdrawing nature of the pyridine nitrogen activates the C-2 and C-6 (in this case, C-5) positions towards nucleophilic attack.

Causality Behind Experimental Choices: SNAr reactions often require elevated temperatures and can be facilitated by the use of a base to neutralize the HCl generated. The choice of nucleophile (e.g., amines, alkoxides) will determine the substituent introduced.

Materials:

-

3-Substituted-2,5-dichloropyridine

-

Amine (2-3 equiv)

-

Potassium carbonate or other suitable base

-

N,N-Dimethylformamide (DMF) or other polar aprotic solvent

Procedure:

-

Combine the 3-substituted-2,5-dichloropyridine, amine, and base in a sealed tube.

-

Add the solvent and heat the mixture to 100-150 °C for several hours to days, monitoring the reaction by TLC or LC-MS.

-

After cooling, dilute with water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity is dominated by the differential lability of its three halogen atoms, allowing for a predictable and sequential functionalization strategy. By carefully selecting the reaction conditions, chemists can selectively target the C-3 iodo position for a variety of cross-coupling reactions, while preserving the less reactive chloro substituents for subsequent transformations. This guide provides a framework for understanding and exploiting the rich reactivity of this important synthetic intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Recent discoveries on the structure of iodine(iii) reagents and their use in cross-nucleophile coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

The Strategic Synthesis and Application of 2,5-Dichloro-3-Iodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Halogenated Heterocycle

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic importance of functionalized heterocyclic compounds cannot be overstated. Among these, 2,5-dichloro-3-iodopyridine has emerged as a versatile and highly valuable building block. Its unique arrangement of halogen atoms on the pyridine ring—two deactivating chloro groups and a reactive iodo group—provides a powerful tool for medicinal chemists and process scientists. This guide offers an in-depth exploration of the discovery, synthesis, and multifaceted applications of this pivotal chemical intermediate.

I. Discovery and Historical Context: A Story of Precursors and Potential

While a singular, seminal publication marking the "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the development and optimization of synthetic routes to its precursor, 2,5-dichloropyridine. The journey to unlock the synthetic potential of this compound is, therefore, a story of evolving methodologies for the selective halogenation of the pyridine core.

Initially, the synthesis of dichlorinated pyridines was often challenging, yielding mixtures of isomers that were difficult to separate. Early methods frequently involved high temperatures and lacked selectivity, limiting their industrial applicability. A significant advancement came with the development of processes for the preparation of isomer-free 2,5-dichloropyridine, as detailed in various patents. These methods, starting from readily available materials like 2-chloropyridine or 2-aminopyridine, provided a reliable source of the key precursor.

With a stable supply of 2,5-dichloropyridine, the subsequent challenge lay in the selective introduction of an iodine atom at the 3-position. The principles of electrophilic aromatic substitution on deactivated pyridine rings guided this endeavor. The two chlorine atoms withdraw electron density from the ring, making it less susceptible to substitution. However, the 3-position remains the most favorable site for electrophilic attack among the available carbons. This understanding paved the way for the direct iodination of 2,5-dichloropyridine, leading to the efficient synthesis of the target molecule, this compound.

II. Synthesis and Mechanistic Insights

The primary and most direct route to this compound is the electrophilic iodination of 2,5-dichloropyridine. This reaction leverages the inherent reactivity of the pyridine ring, albeit attenuated by the deactivating chloro substituents.

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of 2,5-dichloropyridine proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic iodine species, often generated in situ, is attacked by the electron-rich pyridine ring. The presence of a strong acid or an oxidizing agent is typically required to generate a potent iodinating agent.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a general procedure for the synthesis of this compound from 2,5-dichloropyridine.

Materials:

-

2,5-Dichloropyridine

-

Iodine (I₂)

-

Periodic acid (H₅IO₆) or another suitable oxidizing agent

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetic acid (CH₃COOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichloropyridine in a mixture of acetic acid and concentrated sulfuric acid.

-

Add iodine and the oxidizing agent (e.g., periodic acid) to the solution.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with a saturated sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

III. Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is essential for its application and quality control.

| Property | Value |

| CAS Number | 942206-23-7[1] |

| Molecular Formula | C₅H₂Cl₂IN[1] |

| Molecular Weight | 273.89 g/mol [1] |

| Appearance | Off-white to yellow solid |

| Melting Point | 51-53 °C |

| Technique | Expected Characteristics |

| ¹H NMR | Two aromatic protons would be observed, likely as doublets, with chemical shifts influenced by the electron-withdrawing effects of the halogens and the nitrogen atom. |

| ¹³C NMR | Five distinct signals for the pyridine ring carbons would be expected, with the carbon bearing the iodine atom showing a characteristic low-field shift. |

| Mass Spectrometry (EI) | The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 273, with a characteristic isotopic pattern due to the presence of two chlorine atoms. Fragmentation would likely involve the loss of iodine and chlorine atoms. |

IV. Applications in Synthesis: A Gateway to Complexity

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The differential reactivity of the C-I and C-Cl bonds allows for selective and sequential functionalization through various cross-coupling reactions.

Pharmaceutical Synthesis

The halogenated pyridine scaffold is a common motif in many biologically active molecules. This compound serves as a key starting material for the synthesis of a variety of pharmaceutical agents.[2] The iodine atom is particularly amenable to substitution via palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities at the 3-position. The less reactive chlorine atoms can then be targeted for further modification under different reaction conditions, enabling the construction of highly substituted and complex molecular architectures. This stepwise functionalization is a powerful strategy in the design of novel therapeutics, including antiviral, antibacterial, and anti-cancer agents.[2]

Agrochemical Development

In the agrochemical sector, the development of new pesticides and herbicides with improved efficacy and environmental profiles is a constant pursuit. This compound provides a valuable platform for the synthesis of novel agrochemicals.[2] The introduction of specific substituents onto the pyridine ring can modulate the biological activity of the resulting molecule, leading to the discovery of new active ingredients for crop protection.

V. Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

VI. Conclusion

This compound, while not a household name, represents a cornerstone of modern synthetic chemistry. Its strategic design, born from the optimization of halogenated pyridine synthesis, has provided researchers with a powerful and versatile tool. The ability to selectively functionalize its three halogenated positions opens doors to a vast chemical space, enabling the discovery and development of novel pharmaceuticals and agrochemicals. As the demand for more complex and effective molecules continues to grow, the importance of such well-designed building blocks will only increase, solidifying the legacy of this compound in the annals of chemical synthesis.

References

Foreword: The Structural Imperative of a Privileged Scaffold

An In-depth Technical Guide to the Structural Analysis of 2,5-dichloro-3-iodopyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, certain molecular frameworks emerge as "privileged scaffolds" due to their versatile reactivity and prevalence in biologically active molecules. This compound is a quintessential example of such a scaffold. Its strategic halogenation provides a platform for sequential, regioselective functionalization through a variety of cross-coupling reactions, making it an invaluable building block for creating complex molecular architectures.[1][2][3]

The efficacy and safety of any therapeutic agent or advanced material derived from this intermediate are inextricably linked to its precise three-dimensional structure. An unambiguous confirmation of its atomic connectivity, conformation, and potential intermolecular interactions is not merely an academic exercise; it is a foundational requirement for rational drug design, process optimization, and regulatory compliance. This guide provides an in-depth, multi-technique approach to the complete structural elucidation of this compound, blending established analytical principles with practical, field-proven insights.

Physicochemical and Molecular Profile

A foundational understanding begins with the compound's basic properties. These data are critical for sample handling, solvent selection, and interpretation of subsequent analytical results.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Cl₂IN | [1][4] |

| Molecular Weight | 273.89 g/mol | [4][5] |

| CAS Number | 942206-23-7 | [1][6] |

| Appearance | White to off-white solid/crystalline powder | [7] |

| Melting Point | 51-53 °C | [4] |

| Boiling Point | ~278.7 °C at 760 mmHg | [4] |

| Density | ~2.1 g/cm³ | [4] |

| Purity (Typical) | ≥ 97-98% | [1][5] |

Mass Spectrometry: Unambiguous Molecular Weight and Isotopic Fingerprinting

Mass spectrometry (MS) is the first-line technique for confirming the molecular weight and elemental composition of a synthesized compound. For halogenated molecules, the characteristic isotopic patterns provide a definitive signature.

Expertise & Rationale

The presence of chlorine and iodine makes the molecular ion (M⁺) region of the mass spectrum particularly informative. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[8][9] Iodine is monoisotopic (¹²⁷I). Therefore, a molecule containing two chlorine atoms will exhibit a characteristic pattern of peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1.[9] This pattern is a powerful diagnostic tool.

Electron Ionization (EI) is often used to induce fragmentation, providing clues about the molecule's connectivity. The C-I bond is weaker than the C-Cl and C-C/C-N bonds of the pyridine ring and is expected to be a primary site of fragmentation.

Predicted Mass Spectrum Characteristics

-

Molecular Ion Cluster: The molecular ion peak for the most abundant isotopes (C₅H₂³⁵Cl₂¹²⁷IN) is expected at m/z = 273. Subsequent peaks corresponding to the presence of ³⁷Cl isotopes will appear at m/z = 275 (M+2) and m/z = 277 (M+4). The intensity ratio of these peaks should be approximately 9:6:1, confirming the presence of two chlorine atoms.

-

Key Fragmentation Pathways:

-

Loss of an iodine radical (•I, 127 u): A prominent fragment at m/z ≈ 146, corresponding to the [C₅H₂Cl₂N]⁺ cation. This fragment will also exhibit an M'/M'+2 pattern with a ~3:1 ratio, confirming the retention of the two chlorine atoms.

-

Loss of a chlorine radical (•Cl, 35/37 u): A fragment corresponding to the loss of one chlorine atom is also possible, which would lead to a cluster around m/z ≈ 238.

-

Loss of HCN (27 u): A common fragmentation pathway for pyridine rings, leading to smaller fragments.[10]

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Instrument Setup:

-

Use a GC-MS or a direct insertion probe.

-

Set the ionization energy to a standard value of 70 eV. This energy level is sufficient to cause reproducible fragmentation patterns while maximizing ion yield.

-

Set the mass analyzer to scan a range that includes the expected molecular weight (e.g., m/z 50-350).

-

-

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum.

-

Data Analysis:

-

Identify the molecular ion cluster (M, M+2, M+4) and confirm its m/z values and isotopic abundance ratio (~9:6:1).

-

Identify major fragment ions and propose fragmentation pathways consistent with the known structure.[11] Compare the observed spectrum to a spectral database if available.

-

NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Molecular Structure and Predicted NMR Assignments

Caption: Atomic numbering for NMR assignment.

¹H NMR Spectroscopy: Rationale and Predictions

The molecule has two aromatic protons at the C4 and C6 positions. Their chemical shifts are influenced by the electronegativity of the adjacent nitrogen and halogen atoms. The protons will exhibit spin-spin coupling.

-

Predicted Chemical Shifts (in CDCl₃):

-

H6: Expected to be the most downfield proton (~8.0-8.4 ppm) due to its position alpha to the electronegative nitrogen atom.

-

H4: Expected to be slightly more upfield (~7.8-8.2 ppm) than H6.

-

-

Predicted Coupling: The two protons (H4 and H6) are four bonds apart (meta-coupling). This will result in a small coupling constant (⁴JH-H) of approximately 2-3 Hz. Both signals should appear as sharp doublets.

¹³C NMR Spectroscopy: Rationale and Predictions

The molecule has five distinct carbon environments. The chemical shifts are heavily influenced by the directly attached substituents (N, Cl, I).

-

Predicted Chemical Shifts (in CDCl₃):

-

C2 & C5 (C-Cl): Carbons attached to chlorine are deshielded. Based on data for 2,5-dichloropyridine, these would be in the ~145-150 ppm range.[12]

-

C6 (C-H, alpha to N): Also significantly deshielded due to the adjacent nitrogen, expected around ~150-155 ppm.

-

C4 (C-H): Expected to be the most shielded of the CH carbons, likely in the ~135-140 ppm range.

-

C3 (C-I): The "heavy atom effect" of iodine is unique. Unlike the deshielding effect of chlorine, the large electron cloud of iodine can induce shielding. This carbon is expected to appear at a significantly upfield position, potentially in the ~90-100 ppm range. This unusually shielded signal is a key diagnostic feature for the position of the iodine atom.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not provide a reference signal.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.

-

Ensure adequate spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to confirm the 1:1 proton ratio. Measure the coupling constant (J-value) of the doublets.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon.[13]

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance. A spectral width of 0-200 ppm is standard.

-

Rationale for Advanced Experiments: If assignments are ambiguous, a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment can be performed. This experiment correlates each carbon signal with the signal of the proton(s) directly attached to it, definitively linking the H4 signal to the C4 signal and the H6 signal to the C6 signal.

-

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While NMR and MS establish connectivity, only single-crystal X-ray diffraction (SC-XRD) can provide the unambiguous three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.[14]

Expertise & Rationale: The Significance of Halogen Bonding

A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base.[15][16] In this compound, the large, polarizable iodine atom is an excellent halogen bond donor.[15] The pyridine nitrogen is an excellent halogen bond acceptor. Therefore, a strong C3-I···N interaction is highly anticipated to be a dominant feature in the crystal packing, directing the supramolecular assembly.[17][18][19] Weaker C-Cl···N or C-I···Cl interactions may also be present.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: This is often the rate-limiting step.[14]

-

Method: Slow evaporation is a common technique. Dissolve the compound to near-saturation in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane/dichloromethane).

-

Procedure: Loosely cap the vial and leave it undisturbed in a vibration-free environment. Over several days or weeks, as the solvent slowly evaporates, single crystals suitable for diffraction may form.

-

-

Crystal Selection and Mounting:

-

Under a microscope, select a well-formed, transparent crystal without visible cracks or defects.

-

Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (~100 K) on the diffractometer. This minimizes thermal motion and radiation damage during data collection.

-

-

Data Collection:

-

Mount the sample on a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.[20]

-

The instrument will automatically center the crystal and determine the unit cell parameters.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles and exposing it to a monochromatic X-ray beam.

-

-

Structure Solution and Refinement:

-

The collected diffraction intensities are processed to solve the phase problem and generate an initial electron density map.

-

An atomic model is built into the map.

-

The model is refined against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors. The final R-factor is a measure of the quality of the fit.

-

-

Data Analysis:

-

Confirm the covalent structure: bond lengths, bond angles, and torsion angles.

-

Analyze the crystal packing. Use software to identify and measure intermolecular distances and angles, specifically searching for short contacts indicative of halogen bonds (e.g., I···N distance significantly shorter than the sum of the van der Waals radii) and favorable geometries (C-I···N angle approaching 180°).

-

Integrated Structural Elucidation Workflow

No single technique provides the complete picture. The true power of structural analysis lies in the integration of orthogonal techniques, where the results of each experiment validate and complement the others.

Caption: Integrated workflow for structural elucidation.

Computational Modeling as a Validating Tool

Density Functional Theory (DFT) calculations can be used to complement experimental data.[21] By providing the experimentally determined crystal structure as a starting point, one can calculate theoretical NMR chemical shifts. A strong correlation between the calculated and experimental shifts provides a high degree of confidence in the structural assignment. Furthermore, molecular electrostatic potential (MEP) maps can be calculated to visualize the electrophilic σ-hole on the iodine atom, providing theoretical support for the experimentally observed halogen bonding.[16][18]

Conclusion

The structural analysis of this compound is a multi-faceted process that relies on the synergistic application of mass spectrometry, NMR spectroscopy, and X-ray diffraction. While MS confirms the elemental composition and NMR elucidates the precise atomic connectivity, SC-XRD provides the definitive solid-state structure and reveals the crucial role of non-covalent interactions, such as halogen bonding, in its supramolecular assembly. For any researcher utilizing this versatile building block, a rigorous application of the workflows described in this guide is essential for ensuring scientific integrity and accelerating the development of novel chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | 942206-23-7 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. chemconnections.org [chemconnections.org]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. C [[double bond, length as m-dash]] S⋯I halogen bonding interactions in crystalline iodinated dithiole-2-thiones and thiazole-2-thiones - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Halogen bonding and mechanochemistry combined: synthesis, characterization, and application of N -iodosaccharin pyridine complexes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01512B [pubs.rsc.org]

- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 21. preprints.org [preprints.org]

Solubility Profile of 2,5-dichloro-3-iodopyridine in Organic Solvents: A Methodical Approach for Pharmaceutical and Agrochemical Research

An In-Depth Technical Guide

Abstract

2,5-dichloro-3-iodopyridine is a pivotal halogenated pyridine intermediate, serving as a versatile building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its solubility in organic solvents is a fundamental physical property that dictates reaction kinetics, influences purification strategies, and governs formulation efficacy. However, a comprehensive, publicly available dataset quantifying its solubility across a broad spectrum of solvents is notably absent. This technical guide addresses this critical knowledge gap by providing a robust framework for researchers. It synthesizes theoretical principles with actionable experimental protocols, enabling scientific and drug development professionals to precisely determine the solubility of this compound in their specific solvent systems. This document outlines a two-phase experimental approach—qualitative screening followed by rigorous quantitative analysis—and details the necessary analytical methodologies to ensure data integrity and reproducibility.

Introduction: The Significance of Solubility in Process Chemistry

The structural architecture of this compound—a pyridine ring substituted with two electron-withdrawing chlorine atoms and a bulky iodine atom—results in a molecule with distinct physicochemical properties.[2] With a melting point of 51-53°C, it exists as a solid at standard laboratory conditions.[2] Its calculated LogP (XLogP3) of 3.1 suggests a significant degree of lipophilicity, predicting poor solubility in aqueous media but favorable solubility in various organic solvents.[2]

Understanding solubility is not an academic exercise; it is a cornerstone of process development. In synthesis, reactant solubility directly impacts achievable concentration, thereby influencing reaction rates and throughput.[3] During downstream processing, selective crystallization or column chromatography—both common purification techniques for such intermediates—relies entirely on differential solubility in various solvent systems.[4] For instance, the documented use of petroleum ether/ethyl acetate for its purification suggests its solubility in these non-polar to moderately polar systems.[4]